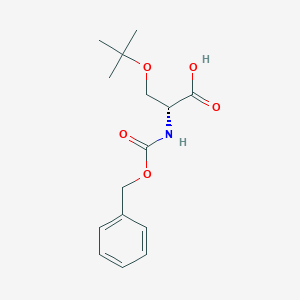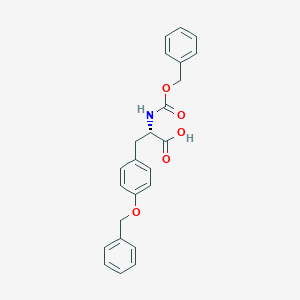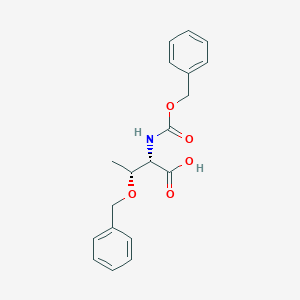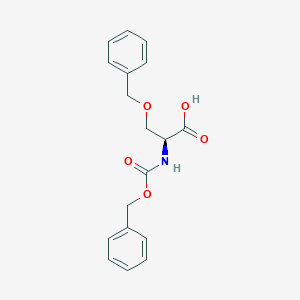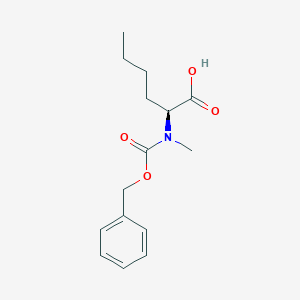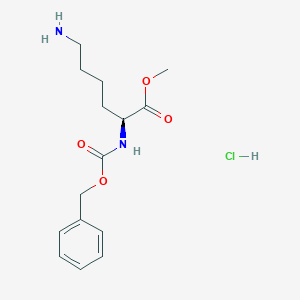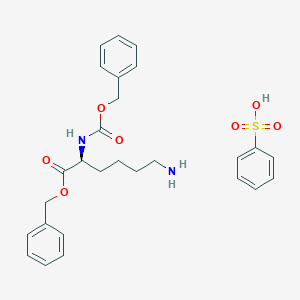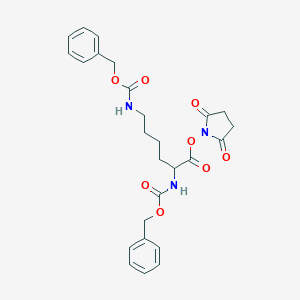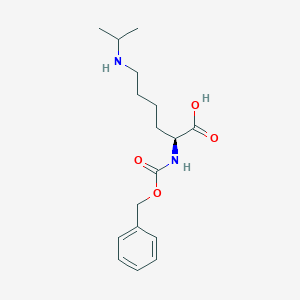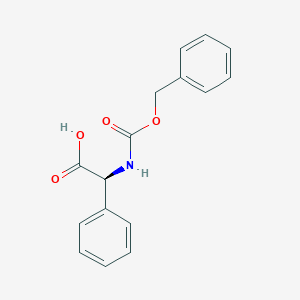
Z-Phg-OH
Vue d'ensemble
Description
Z-Phg-OH, also known as Z-L-phenylglycine, is a compound with the empirical formula C16H15NO4 . It is used in the synthesis of Asimadoline Hydrochlorine, a treatment for IBS .
Molecular Structure Analysis
The molecular weight of this compound is 285.29 g/mol . The SMILES string representation of its structure is OC(=O)C@@HOCc1ccccc1)c2ccccc2 .
Physical And Chemical Properties Analysis
This compound is a powder with an assay of ≥99.0% (HPLC) . Its CAS Number is 53990-33-3 .
Applications De Recherche Scientifique
Photocatalytic Applications : Z-Phg-OH derivatives have shown effectiveness in photocatalytic decontamination, especially in water treatment. For instance, ZnO/TiO2 based photocatalysts, similar in composition to this compound, have been employed for the efficient degradation of pollutants like phenol in water, with mechanisms involving the generation of reactive species like hydroxyl radicals (·OH) contributing to the degradation process (Hayati et al., 2018).
Catalytic Applications : this compound related compounds have been used in various catalytic processes. For example, research has shown that photocatalysts with compositions involving ZnO (which is chemically related to this compound) enhance hydrogen evolution, a critical reaction in sustainable energy applications (Gao et al., 2019).
Adsorption Applications : Studies have demonstrated the effectiveness of ZnO thin films (related to this compound) in the adsorption of heavy metals from aqueous solutions. These thin films have shown high adsorption capacities, which can be useful in environmental remediation efforts (Bagheri et al., 2014).
Medical and Biological Applications : Phosphinic acid compounds, which include derivatives like this compound, have been researched for their applications in biochemistry, biology, and medicine. They are particularly noted for their role as enzyme inhibitors and have been studied as potential therapeutic agents (Collinsová & Jiráček, 2000).
Environmental Remediation : The use of ZnO and related compounds in environmental applications, particularly for water treatment and purification, has been a significant area of research. These compounds have been found to be effective in the photocatalytic degradation of pollutants and in improving water quality (Kumar & Rao, 2015).
Sensor Technology : ZnO-based materials, which are closely related to this compound, have been explored for their potential in sensor technologies, particularly for detecting pH changes. This application is crucial in various industrial and environmental monitoring scenarios (Batista & Mulato, 2005).
Photovoltaic Applications : ZnO and related compounds have been used in the development of solar cells, demonstrating their potential in renewable energy technologies. The incorporation of these materials into solar cell designs has led to improvements in efficiency and performance (Eisele et al., 2003).
Biomedical Imaging : ZnO-based compounds have been investigated for their use in biomedical imaging. Their properties enable the tracking of important biological elements like zinc in various biological systems, which is crucial for understanding cellular processes (He et al., 2021).
Mécanisme D'action
Target of Action
Z-Phg-OH, also known as Z-L-phenylglycine, is a N-blocked amino acid It is known to be used in peptide synthesis , suggesting that its targets could be specific proteins or enzymes involved in these biochemical processes.
Mode of Action
It is known to be involved in the formation of peptide bonds . In peptide synthesis, this compound is likely to interact with its targets (proteins or enzymes) to form peptide bonds, leading to the creation of specific peptides .
Biochemical Pathways
this compound is involved in the biosynthesis of phenylglycines . Phenylglycine-type amino acids occur in a wide variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides . The biosynthesis of these peptides involves the incorporation of phenylglycines, such as this compound, into non-ribosomal peptides .
Pharmacokinetics
The adme properties of most drugs strongly depend on the ability of the drug to pass through membranes via simple diffusion . Given that this compound is used in peptide synthesis, it is likely that its ADME properties would be influenced by factors such as its chemical structure, the presence of functional groups, and its overall lipophilicity and hydrophilicity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of this compound and its ability to form peptide bonds . Additionally, the biological environment within cells and tissues can also influence the action of this compound, as it can affect the availability of its targets and the efficiency of peptide bond formation.
Propriétés
IUPAC Name |
(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJWBVOZVJJOS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356056 | |
| Record name | Z-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53990-33-3 | |
| Record name | Z-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




